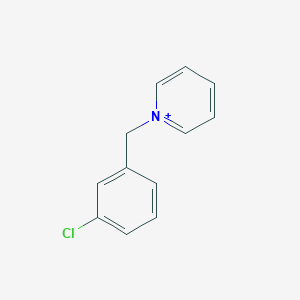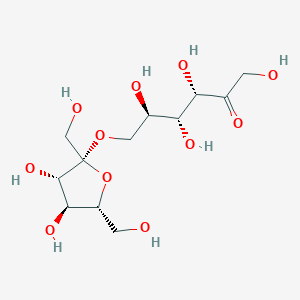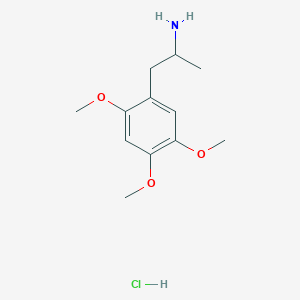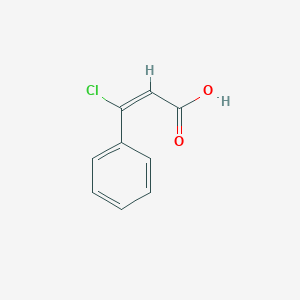
E,Z-3-Ethylidenecyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E,Z-3-Ethylidenecyclohexene is a compound that has been widely studied in the field of organic chemistry. It is a cyclohexene derivative that is commonly used in research for its unique properties and potential applications.
作用機序
The mechanism of action of E,Z-3-Ethylidenecyclohexene is not fully understood. However, it is believed to act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This property makes it a useful compound in the synthesis of other compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of E,Z-3-Ethylidenecyclohexene. However, it has been shown to have anti-inflammatory and anti-tumor properties in vitro. It has also been shown to inhibit the growth of cancer cells in vivo.
実験室実験の利点と制限
One advantage of using E,Z-3-Ethylidenecyclohexene in lab experiments is its ease of synthesis. It can be synthesized using a variety of methods, making it accessible to researchers. However, one limitation is its potential toxicity. It can react with nucleophiles in the body, which can lead to cellular damage.
将来の方向性
There are many potential future directions for the study of E,Z-3-Ethylidenecyclohexene. One area of interest is its potential as an anti-inflammatory and anti-tumor agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in vivo. Another potential future direction is the synthesis of new compounds using E,Z-3-Ethylidenecyclohexene as a building block. This could lead to the discovery of new pharmaceuticals with unique properties.
合成法
The synthesis of E,Z-3-Ethylidenecyclohexene can be achieved through a variety of methods. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. In this case, the reaction of ethyltriphenylphosphonium bromide with cyclohexanone can yield E,Z-3-Ethylidenecyclohexene. Another method is the Grignard reaction, which involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound. In this case, the reaction of ethylmagnesium bromide with cyclohexanone can also yield E,Z-3-Ethylidenecyclohexene.
科学的研究の応用
E,Z-3-Ethylidenecyclohexene has been studied for its potential applications in various fields of research. One area of interest is its use as a building block for the synthesis of other compounds. It has been used in the synthesis of natural products such as sesquiterpenes and steroids. It has also been used in the synthesis of pharmaceuticals such as anti-inflammatory and anti-tumor agents.
特性
CAS番号 |
16631-62-2 |
|---|---|
分子式 |
C7H14N6S2 |
分子量 |
108.18 g/mol |
IUPAC名 |
(3E)-3-ethylidenecyclohexene |
InChI |
InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2,4,6H,3,5,7H2,1H3/b8-2- |
InChIキー |
HCKKIWXIMBMLCD-WAPJZHGLSA-N |
異性体SMILES |
C/C=C/1\CCCC=C1 |
SMILES |
CC=C1CCCC=C1 |
正規SMILES |
CC=C1CCCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B231632.png)


![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)
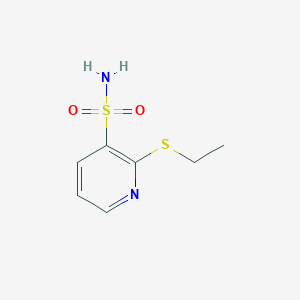

![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)
